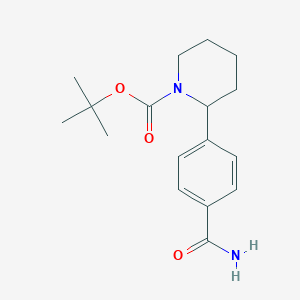

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate

Description

"tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate" is a piperidine-based organic compound featuring a tert-butyl carbamate group at the 1-position and a 4-carbamoylphenyl substituent at the 2-position of the piperidine ring. The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, providing stability during reactions while allowing deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-5-4-6-14(19)12-7-9-13(10-8-12)15(18)20/h7-10,14H,4-6,11H2,1-3H3,(H2,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCDDHRMPWWHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adapting Photoredox for Carbamoylphenyl Incorporation

-

Reaction Design :

-

Substrates : 2-Bromo-4-carbamoylbenzene and tert-butyl piperidine-1-carboxylate.

-

Catalyst : Acridine salt (0.1 equiv).

-

Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

-

Conditions : Blue LED irradiation in dichloroethane under oxygen atmosphere.

-

-

Mechanism :

-

The photocatalyst generates aryl radicals from the bromide precursor.

-

Radical coupling with piperidine at the C-2 position forms the C–N bond.

-

Advantages :

-

Avoids palladium catalysts, reducing costs.

-

High functional group tolerance preserves the carbamoyl group.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) and aliphatic substitution are viable for introducing the 4-carbamoylphenyl group. Source details the use of cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C to facilitate substitutions on tert-butyl piperidine carboxylates.

SNAr with 4-Carbamoylphenyl Fluoride

-

Precursor Synthesis :

-

4-Fluorobenzamide is prepared via amidation of 4-fluorobenzoic acid.

-

-

Reaction Protocol :

Key Considerations :

-

The mesyloxy group at C-2 acts as a leaving group.

-

DMA’s high polarity facilitates SNAr by stabilizing transition states.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility allows for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of "tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate," the following table compares its structural and functional attributes with analogous piperidine derivatives:

Key Structural and Functional Comparisons

Substituent Position: The 2-position substitution in the target compound contrasts with the 4-position in most analogs (e.g., compounds 10, 13). This positional difference alters steric and electronic interactions.

Functional Group Diversity: Carbamoyl vs. For instance, sulfonyl-containing derivatives (e.g., compound 13) are often prioritized in protease inhibitor design . Phosphonate Derivatives: Compounds like 4i-1 incorporate diethoxyphosphoryl groups, which mimic transition states in enzymatic reactions, making them potent inhibitors of metallo-β-lactamases .

Synthetic Accessibility :

- The target compound and analogs (e.g., 4i-1, 10) are typically synthesized via nucleophilic substitution or coupling reactions. Yields vary significantly: carbamoyl derivatives (73% yield for 4h-1) outperform phosphonates (60% for 4i-1) due to steric challenges in phosphorylation steps .

Biological Relevance: Carbamoyl-substituted derivatives exhibit moderate binding energies (e.g., –4.5 kcal/mol for related tert-butyl piperidine carboxylates in enzyme assays), while sulfonyl and phosphonate analogs show enhanced affinity for targets like β-lactamases or kinases .

Biological Activity

Tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

Key Features:

- Piperidine Ring: Provides a basic framework that enhances interaction with biological targets.

- Carbamoyl Group: Imparts potential for hydrogen bonding and increases solubility.

- Tert-Butyl Ester: Enhances lipophilicity, which may influence bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition:

- Anti-inflammatory Effects:

- Neuroprotective Properties:

Pharmacological Activity

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 0.17 μM | |

| Cytokine Modulation | Decreased TNF-α and IL-6 levels | |

| Neuroprotection | Increased astrocyte viability in presence of Aβ |

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study involving astrocytes treated with Aβ 1-42, the compound was shown to significantly improve cell viability from 43.78% to 62.98% when co-administered with Aβ . This suggests a protective mechanism that could be leveraged for therapeutic applications in Alzheimer's disease.

Case Study 2: Inhibition of Aβ Aggregation

The compound exhibited an impressive ability to inhibit Aβ aggregation by up to 85% at concentrations of 100 μM, highlighting its potential role as a therapeutic agent in preventing amyloid plaque formation .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound, revealing its multifaceted role in neuropharmacology. The following observations have been made:

- In Vitro Efficacy: The compound effectively inhibits key enzymes involved in neurodegeneration and modulates inflammatory pathways, making it a candidate for further development.

- Safety Profile: Preliminary toxicity assessments indicate no significant cytotoxicity at therapeutic concentrations, supporting its potential use in clinical settings .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves coupling 4-carbamoylphenylpiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing proton shifts (e.g., tert-butyl protons at ~1.4 ppm, piperidine ring protons between 1.2–3.5 ppm) and coupling patterns.

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H⁺] at m/z ~333) .

Q. What safety protocols are essential during handling?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; wash skin with soap/water if exposed. Store in amber glass under inert gas at 2–8°C. Toxicity data are limited, so treat as a potential irritant (Category 4 acute toxicity) .

Q. How do solubility properties influence formulation in biological assays?

- Methodological Answer : The compound is lipophilic (logP ~2.5) and requires DMSO for stock solutions. For in vitro assays, dilute in PBS or culture media with ≤0.1% DMSO to avoid cellular toxicity. Sonication or mild heating (37°C) aids dissolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from rotamers, impurities, or tautomerism. Use variable-temperature NMR to identify dynamic processes. Compare experimental data with DFT-calculated spectra (Gaussian or ORCA software). Cross-validate with X-ray crystallography (SHELX refinement) .

Q. What computational strategies predict binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using the compound’s 3D structure (optimized via MMFF94 force field). Validate with MD simulations (GROMACS) to assess stability in binding pockets. Correlate docking scores with experimental IC₅₀ values from radioligand assays .

Q. How does the carbamoyl group modulate biological activity in enzyme inhibition studies?

- Methodological Answer : The carbamoyl moiety enhances hydrogen bonding with catalytic residues (e.g., in kinases or proteases). Test analogs with modified substituents (e.g., methyl, nitro) to establish SAR. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What factors affect the compound’s stability under acidic/basic conditions?

- Methodological Answer : The tert-butyl ester is labile under strong acids (e.g., TFA) or bases (e.g., NaOH). Monitor degradation via HPLC at pH 1–13. Stabilize formulations with buffering agents (e.g., citrate for pH 4–6) or lyophilization for long-term storage .

Q. How can polymorphism impact crystallographic data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.